

"2-(1H-Indazol-3-yl)ethanol" vs its enantiomers biological activity

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Compound of Interest

Compound Name: 2-(1H-Indazol-3-yl)ethanol

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Indazole Derivatives: A Comparative Guide to Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. While the specific biological profile of "2-(1H-Indazol-3-yl)ethanol" and its enantiomers remains to be fully elucidated in publicly available literature, a wealth of data exists for other indazole derivatives. This guide provides a comparative overview of the biological activities of various indazole-containing compounds, supported by experimental data and detailed methodologies, to aid researchers in the exploration of this versatile heterocycle.

I. Indazole Derivatives as Kinase Inhibitors: Targeting Bcr-Abl

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML). Several 1H-indazol-3-amine derivatives have been identified as potent inhibitors of both wild-type Bcr-Abl and its clinically relevant T315I mutant, which confers resistance to many first- and second-generation inhibitors.

Comparative Biological Activity of Bcr-Abl Inhibitors



Compound	Target	IC50 (μM)	Cell-Based Assay	GI50 (nM)	Reference
11a	Bcr-Abl (WT)	0.014	K562 cell proliferation	-	[1][2]
Bcr-Abl (T315I)	0.45	[1][2]			
AKE-72	Bcr-Abl (WT)	< 0.0005	K-562 cell proliferation	< 10	[3]
Bcr-Abl (T315I)	0.009	[3]			

Experimental Protocols

Bcr-Abl Kinase Assay (T315I Mutant)

The inhibitory activity against the Bcr-Abl T315I mutant is a critical determinant of the clinical potential of new CML drugs. A common method to assess this is a luminescent kinase assay.

 Principle: This assay measures the amount of ADP produced from the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is proportional to the kinase activity.

Procedure:

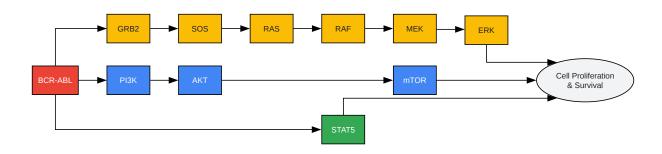
- The ABL (T315I) kinase enzyme, a peptide substrate (e.g., Abltide), and ATP are diluted in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).
- The test compounds (indazole derivatives) are added to the wells of a 384-well plate at various concentrations.
- The kinase reaction is initiated by adding the enzyme, substrate, and ATP mixture to the wells.
- The plate is incubated at room temperature for a specified time (e.g., 60 minutes).



- An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
- A Kinase Detection Reagent is then added to convert the generated ADP to ATP and produce a luminescent signal.
- Luminescence is measured using a plate reader. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then calculated.[4]

Signaling Pathway

The Bcr-Abl protein activates several downstream signaling pathways that promote cell proliferation and survival.



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Caption: Bcr-Abl signaling cascade.

II. Indazole Derivatives as Selective Estrogen Receptor Degraders (SERDs)

The estrogen receptor (ER α) is a key therapeutic target in ER-positive breast cancer. Selective estrogen receptor degraders (SERDs) are a class of drugs that bind to ER α and induce its degradation, thereby blocking estrogen signaling.



Comparative Biological Activity of an Indazole-based SERD

Compound	Target	IC50 (nM)	Cell-Based Assay	EC50 (nM)	Reference
Compound 40 (Thieno[2,3-e]indazole derivative)	ERα Degradation	1.1	MCF-7 cell growth inhibition	0.9	[5]

Experimental Protocols

ERα Degradation Assay in MCF-7 Cells

This assay quantifies the ability of a compound to induce the degradation of the ER α protein in a human breast cancer cell line.

- Principle: Western blotting is used to measure the levels of ER α protein in cells treated with the test compound compared to control cells.
- Procedure:
 - MCF-7 cells are cultured in a suitable medium.
 - The cells are treated with the test compound (e.g., compound 40) at various concentrations for a specified period (e.g., 24 hours). A vehicle control (e.g., DMSO) is also included.
 - After treatment, the cells are lysed to extract the total protein.
 - The protein concentration of each lysate is determined to ensure equal loading.
 - The protein lysates are separated by size using SDS-PAGE (sodium dodecyl sulfatepolyacrylamide gel electrophoresis).
 - The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

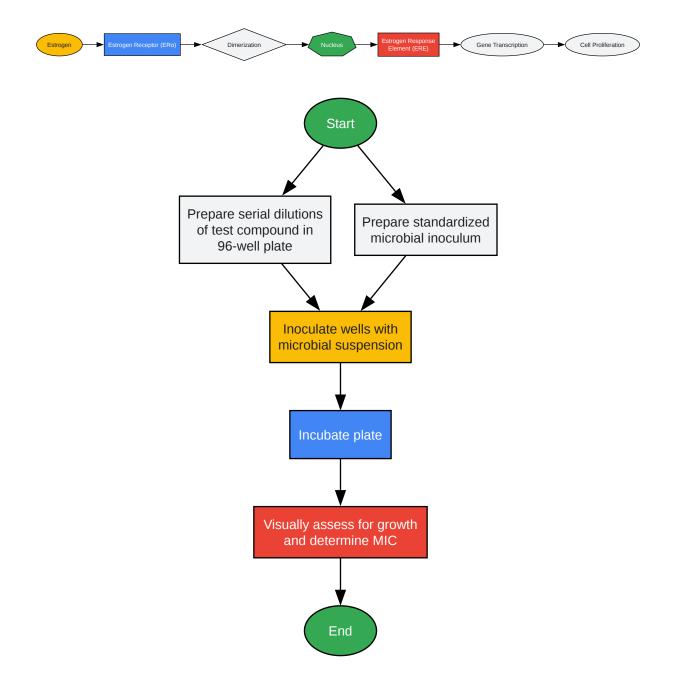


- The membrane is incubated with a primary antibody specific for ERα. A primary antibody for a housekeeping protein (e.g., β-actin or GAPDH) is also used as a loading control.
- The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
- A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).
- The signal intensity of the ERα band is quantified and normalized to the loading control.
 The percentage of ERα degradation is calculated relative to the vehicle-treated control.[6]
 [7]

Signaling Pathway

Estrogen binding to $ER\alpha$ initiates a signaling cascade that promotes the transcription of genes involved in cell proliferation.





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